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molecular formula C8H3Cl5N2O B8585788 Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride CAS No. 53682-80-7

Chloro[2-(2,4,6-trichlorophenyl)hydrazinylidene]acetyl chloride

Cat. No. B8585788
M. Wt: 320.4 g/mol
InChI Key: RIVOIJZSELUXNU-UHFFFAOYSA-N
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Patent
US04006132

Procedure details

A mixture consisting of 61 g. (0.20 mole) chloroglyoxylic acid (2,4,6-trichlorophenyl)hydrazone, 200 ml. carbon tetrachloride, and 100 ml. thionyl chloride was heated at the reflux temperature for 6 1/2 hrs. The carbon tetrachloride and thionyl chloride were removed by evaporation under reduced pressure and 50° C. to give 64 g. of an oil. The oil was extracted with technical hexane and the insoluble starting material was removed by filtration. The technical hexane was removed by evaporation under reduced pressure to give chloroglyoxyloyl chloride (2,4,6-trichlorophenyl) hydrazone.
Name
chloroglyoxylic acid (2,4,6-trichlorophenyl)hydrazone
Quantity
0.2 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][N:11]=[C:12]([Cl:16])[C:13](O)=[O:14].S(Cl)([Cl:19])=O>C(Cl)(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[C:4]([Cl:9])[C:3]=1[NH:10][N:11]=[C:12]([Cl:16])[C:13]([Cl:19])=[O:14]

Inputs

Step One
Name
chloroglyoxylic acid (2,4,6-trichlorophenyl)hydrazone
Quantity
0.2 mol
Type
reactant
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)NN=C(C(=O)O)Cl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The carbon tetrachloride and thionyl chloride were removed by evaporation under reduced pressure and 50° C.
CUSTOM
Type
CUSTOM
Details
to give 64 g
EXTRACTION
Type
EXTRACTION
Details
The oil was extracted with technical hexane
CUSTOM
Type
CUSTOM
Details
was removed by filtration
CUSTOM
Type
CUSTOM
Details
The technical hexane was removed by evaporation under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(=CC(=C1)Cl)Cl)NN=C(C(=O)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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